1-(4-Nitrobenzoyl)piperidin-4-amine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C12H15N3O3 |
|---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
(4-aminopiperidin-1-yl)-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C12H15N3O3/c13-10-5-7-14(8-6-10)12(16)9-1-3-11(4-2-9)15(17)18/h1-4,10H,5-8,13H2 |
InChI Key |
HTIFOGZDWMKLPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Significance and Research Trajectories of 1 4 Nitrobenzoyl Piperidin 4 Amine in Chemical Synthesis and Discovery
While specific, in-depth academic studies focusing exclusively on 1-(4-Nitrobenzoyl)piperidin-4-amine are not extensively documented in mainstream literature, its significance can be understood by examining its structural components and the research trajectories of analogous compounds. The molecule itself consists of a 4-aminopiperidine (B84694) core acylated at the piperidine (B6355638) nitrogen with a 4-nitrobenzoyl group.
The primary role of this compound in academic research is as a synthetic intermediate. The 4-nitrobenzoyl group is a common feature in medicinal chemistry, often used to modulate a compound's electronic properties or to serve as a precursor for an amino group via reduction. The nitro group is strongly electron-withdrawing, which can influence the reactivity and biological interactions of the entire molecule. ontosight.ai This group can be reduced to a 4-aminobenzoyl moiety, a common pharmacophore in various biologically active molecules.
The synthesis of this compound would logically proceed via the acylation of a protected 4-aminopiperidine, such as N-Boc-piperidin-4-amine, with 4-nitrobenzoyl chloride, followed by deprotection. researchgate.net Alternatively, direct acylation of 4-aminopiperidine could be employed. Such synthetic routes are standard in organic chemistry for creating amide linkages. nih.gov
Research on closely related structures provides insight into the potential applications of this compound. For instance, the piperazine (B1678402) analog, 1-(4-nitrobenzoyl)piperazine, is utilized as a building block for more complex molecules and has been investigated for various pharmacological properties. Derivatives of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one have been synthesized and evaluated as inhibitors of the NLRP3 inflammasome, a target for inflammatory diseases. nih.gov These examples highlight the trajectory of research involving the piperidine scaffold in conjunction with various aromatic groups, suggesting that this compound is a valuable, though perhaps under-documented, intermediate for creating libraries of compounds for biological screening.
The Piperidine Scaffold As a Fundamental Unit in Contemporary Chemical Research
The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. ontosight.ai It is one of the most prevalent N-heterocycles found in pharmaceuticals and natural products. Its prevalence stems from a combination of favorable properties that make it a "privileged scaffold."
The key attributes of the piperidine scaffold include:
Structural Versatility: The piperidine ring can be readily substituted at multiple positions, allowing for the creation of diverse chemical libraries with varied three-dimensional shapes and functionalities. kcl.ac.uk This is crucial for optimizing interactions with biological targets.
Physicochemical Properties: The nitrogen atom in the piperidine ring is basic, allowing for the formation of salts which can improve solubility and bioavailability—key considerations in drug design. The ring itself is non-planar, typically adopting a chair conformation, which provides a defined spatial arrangement for its substituents.
Biological Relevance: The piperidine motif is a core component of numerous approved drugs targeting a wide array of conditions. Its ability to serve as a scaffold allows medicinal chemists to orient functional groups in specific vectors to achieve desired biological activity.
The table below illustrates the properties of the core piperidine structure.
| Property | Value |
| Molecular Formula | C₅H₁₁N |
| Molar Mass | 85.15 g/mol |
| Appearance | Colorless liquid |
| Basicity (pKa of conjugate acid) | ~11.2 |
The development of synthetic methodologies to create substituted piperidines is a very active area of research. Techniques like the Mannich reaction, Dieckmann condensation, and various cycloaddition reactions are continuously being refined to provide efficient access to these valuable structures. chemrevlett.comyoutube.comresearchgate.net
Historical Context and Evolution of Academic Research on 4 Aminopiperidine Derivatives
De Novo Synthesis of the 1-(4-Nitrobenzoyl)piperidin-4-amine Core
The de novo synthesis involves the construction of the this compound molecule from simpler, acyclic precursors. This approach offers flexibility in introducing various substituents on the piperidine (B6355638) ring.
Strategies for Regioselective Amination at Piperidine-4 Position
A critical step in the de novo synthesis is the regioselective introduction of an amine group at the 4-position of the piperidine ring. One common strategy involves the use of a protected piperidone derivative. For instance, N-protected piperidin-4-one can undergo reductive amination. This reaction typically involves the formation of an imine or enamine intermediate with an amine source, followed by reduction to yield the desired 4-amino piperidine.
Another approach is the direct amination of a suitably activated piperidine derivative. This can be achieved through nucleophilic substitution reactions where a leaving group at the 4-position is displaced by an amine nucleophile. The choice of protecting group for the piperidine nitrogen is crucial to prevent side reactions and to be easily removable at a later stage.
Introduction of the N-Substituted 4-Nitrobenzoyl Moiety via Amidation Reactions
Once the 4-aminopiperidine core is established, the 4-nitrobenzoyl group is introduced via an amidation reaction. This is typically achieved by reacting the 4-aminopiperidine with 4-nitrobenzoyl chloride in the presence of a base. The base is necessary to neutralize the hydrochloric acid generated during the reaction.
Alternatively, other activated forms of 4-nitrobenzoic acid, such as its anhydride (B1165640) or an active ester, can be employed. The choice of the specific amidation conditions, including the solvent and temperature, can influence the reaction yield and purity of the final product. The reaction of amides with reagents like thionyl chloride can lead to the formation of nitriles. libretexts.orgyoutube.com The reduction of amides using strong reducing agents like lithium aluminum hydride (LiAlH4) results in the corresponding amines. libretexts.orgyoutube.comyoutube.com
| Reagent | Product | Reference |
| Thionyl chloride (SOCl₂) | Nitrile | libretexts.orgyoutube.com |
| Lithium aluminum hydride (LiAlH₄) | Amine | libretexts.orgyoutube.comyoutube.com |
Derivatization and Functionalization of Precursor Scaffolds to Yield this compound
This approach utilizes pre-existing piperidine or related heterocyclic scaffolds and modifies them to introduce the necessary functional groups.
Transformation from Piperidin-4-one Derivatives
A widely used method starts with piperidin-4-one or its N-substituted derivatives. biomedpharmajournal.orgchemrevlett.comnih.gov The synthesis of various piperidin-4-one derivatives has been explored for their potential biological activities. biomedpharmajournal.orgchemrevlett.com The general synthetic route involves the condensation of an appropriate ketone, an aldehyde, and an amine, often in a one-pot Mannich reaction. biomedpharmajournal.orgnih.gov For instance, the reaction of ethyl methyl ketone, benzaldehyde, and ammonium (B1175870) acetate (B1210297) can yield 2,6-diaryl-3-methyl-4-piperidones. biomedpharmajournal.org
The ketone functionality at the 4-position can be converted to an amine through reductive amination. This process involves the reaction of the piperidin-4-one with an amine source, such as ammonia (B1221849) or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a catalyst. Subsequently, the piperidine nitrogen is acylated with 4-nitrobenzoyl chloride to afford the target compound.
| Reactants | Product | Reference |
| Ethyl methyl ketone, benzaldehyde, ammonium acetate | 2,6-diaryl-3-methyl-4-piperidones | biomedpharmajournal.org |
| 3,4,5-trimethoxybenzaldehyde, methyl isopropyl ketone, ammonium acetate | 3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidin-4-one | nih.gov |
Conversion of Related Piperidine and Piperazine (B1678402) Intermediates
Other piperidine derivatives can also serve as precursors. For example, a piperidine-4-carboxylic acid derivative can be converted to the corresponding amine via a Curtius, Hofmann, or Schmidt rearrangement. These rearrangements involve the formation of an isocyanate intermediate which is then hydrolyzed to the amine.
In some cases, piperazine intermediates can be selectively functionalized and rearranged to yield the desired piperidine scaffold. These transformations often require careful control of reaction conditions to achieve the desired regioselectivity. The synthesis of N-benzhydrylpiperidin-4-amine derivatives has been accomplished through the reductive amination of benzhydrylamine and N-substituted 4-piperidone. researchgate.net
Stereoselective Synthesis Approaches for Enantiomerically Pure Analogs
The development of stereoselective methods is crucial for accessing enantiomerically pure analogs of this compound, which is important for studying their specific biological activities.
One strategy involves the use of chiral starting materials. For instance, a chiral piperidin-4-one or a chiral amine can be used in the synthetic sequence to introduce the desired stereochemistry. Asymmetric reductive amination, employing a chiral catalyst or a chiral reducing agent, can also be used to convert a prochiral piperidin-4-one into a chiral 4-aminopiperidine derivative.
Enzymatic resolutions, where an enzyme selectively reacts with one enantiomer of a racemic mixture, can also be employed to separate the desired enantiomer. Furthermore, advanced techniques like asymmetric cyclization reactions can be utilized to construct the chiral piperidine ring from acyclic precursors in a stereocontrolled manner. nih.govmdpi.com For instance, a gold-catalyzed cyclization of N-homopropargyl amides can lead to cyclic imidates, which can be further transformed into piperidin-4-ols with high diastereoselectivity. nih.gov
| Technique | Approach | Reference |
| Asymmetric Cyclization | Gold-catalyzed cyclization of N-homopropargyl amides | nih.gov |
| Radical Cyclization | Intramolecular radical C-H amination/cyclization | mdpi.com |
High-Throughput and Parallel Synthesis Techniques Applied to Piperidine Amides and Related Derivatives
High-throughput and parallel synthesis have become indispensable tools in modern medicinal chemistry and drug discovery for rapidly generating large libraries of structurally related compounds. These methodologies are particularly well-suited for the exploration of structure-activity relationships (SAR) in compound classes like piperidine amides. By systematically modifying substituents on the piperidine ring and the acyl group, chemists can efficiently produce a multitude of derivatives for biological screening.
The core principle of parallel synthesis involves the simultaneous execution of multiple, discrete reactions in a spatially separated format, such as a microtiter plate or a collection of reaction vials. This approach allows for the systematic variation of building blocks, leading to the creation of a focused library of compounds around a common scaffold.
For the synthesis of piperidine amides, a common strategy involves the use of a core piperidine scaffold which is then acylated with a diverse set of carboxylic acids or their activated derivatives. For instance, a library of N-acyl piperidine derivatives can be constructed starting from a common piperidine intermediate. The reactions are often carried out using automated liquid handlers and robotic systems to manage the repetitive tasks of reagent dispensing, heating, and quenching, thereby increasing efficiency and reproducibility.
Multicomponent reactions (MCRs) are another powerful strategy for the high-throughput synthesis of complex piperidine structures. nih.gov MCRs combine three or more starting materials in a single reaction vessel to form a product that contains portions of all the initial reactants, offering a high degree of molecular diversity and complexity from simple precursors. nih.gov
A representative example of a parallel synthesis approach to generate a library of piperidine amides is the reaction of a piperidine amine core with various acylating agents. The use of robust and high-yielding coupling reactions is paramount. Amide bond formation, often facilitated by coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) in the presence of an activator like 4-(Dimethylamino)pyridine (DMAP), is a widely used method in such syntheses. acgpubs.org
The purification of these compound libraries is often a bottleneck. To address this, automated flash chromatography systems and mass-directed preparative HPLC are frequently employed to isolate the final products in sufficient purity for biological evaluation. nih.gov
Below is a data table illustrating a hypothetical parallel synthesis scheme for the generation of a library of N-aroyl-piperidin-4-amine derivatives, demonstrating the variation of the aromatic acyl group.
Table 1: Representative Parallel Synthesis of N-Aroyl-Piperidin-4-amine Derivatives
| Entry | Piperidine Core | Acylating Agent | Product | Representative Yield (%) |
| 1 | tert-butyl (piperidin-4-yl)carbamate | 4-Nitrobenzoyl chloride | tert-butyl (1-(4-nitrobenzoyl)piperidin-4-yl)carbamate | 92 |
| 2 | tert-butyl (piperidin-4-yl)carbamate | 4-Chlorobenzoyl chloride | tert-butyl (1-(4-chlorobenzoyl)piperidin-4-yl)carbamate | 95 |
| 3 | tert-butyl (piperidin-4-yl)carbamate | 4-Methoxybenzoyl chloride | tert-butyl (1-(4-methoxybenzoyl)piperidin-4-yl)carbamate | 91 |
| 4 | tert-butyl (piperidin-4-yl)carbamate | 2-Fluorobenzoyl chloride | tert-butyl (1-(2-fluorobenzoyl)piperidin-4-yl)carbamate | 89 |
| 5 | tert-butyl (piperidin-4-yl)carbamate | 3,5-Dinitrobenzoyl chloride | tert-butyl (1-(3,5-dinitrobenzoyl)piperidin-4-yl)carbamate | 88 |
This table is illustrative of a parallel synthesis approach. Yields are representative for amide coupling reactions under optimized conditions.
This structured approach enables the rapid generation of data points for SAR analysis, accelerating the identification of lead compounds with desired biological activities within the piperidine amide chemical space.
Computational and Theoretical Investigations of 1 4 Nitrobenzoyl Piperidin 4 Amine
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, molecular geometry, and various spectroscopic properties of molecules.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For molecules like 1-(4-Nitrobenzoyl)piperidin-4-amine, DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), can be employed to determine the most stable three-dimensional arrangement of its atoms—its optimized geometry. These calculations would define key bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Geometrical Parameters (Illustrative) This table is illustrative and based on typical values for similar structures, as specific data for this compound is not available.
| Parameter | Predicted Value |
|---|---|
| C=O Bond Length | ~1.24 Å |
| C-N (Amide) Bond Length | ~1.36 Å |
| N-O (Nitro) Bond Length | ~1.22 Å |
| C-N-C (Piperidine) Angle | ~112° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For aromatic compounds containing nitro groups, the LUMO is often localized on the nitrobenzoyl moiety due to its strong electron-withdrawing nature, while the HOMO may be distributed across the piperidine (B6355638) and amine portions. scispace.com In a related compound, N-(4-methyl phenyl)-2-(3-nitro-benzamido) benzamide, the calculated HOMO-LUMO gap was 5.521 eV. researchgate.net The selection of the appropriate orbital (e.g., LUMO vs. LUMO+1) is critical for accurately predicting reactivity in nucleophilic substitutions. wuxibiology.com
Table 2: Frontier Orbitals and Reactivity Descriptors (Illustrative) This table is illustrative. The values are hypothetical, based on similar nitro-aromatic compounds.
| Parameter | Description | Predicted Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.8 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 4.7 eV |
| Electronegativity (χ) | A measure of the power of an atom or a group of atoms to attract electrons. | ~ 4.15 |
| Chemical Hardness (η) | Resistance to deformation or change. | ~ 2.35 |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled donor NBOs and empty acceptor NBOs, quantifying the stabilization energy associated with these interactions. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Recognition and Reactivity Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps identify regions that are rich or deficient in electrons, which is crucial for predicting how the molecule will interact with other species, such as receptors or reactants.
In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. For this compound, these would be concentrated around the oxygen atoms of the nitro and carbonyl groups. Regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack, which would likely be found around the hydrogen atoms of the piperidine amine group. researchgate.net The MEP map provides insights into how the molecule recognizes and binds to biological targets.
Conformational Landscape Exploration via Ab Initio and Molecular Mechanics Methods
The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. The piperidine ring can exist in different conformations (e.g., chair, boat, twist-boat), and rotation around the amide bond can lead to different conformers.
Computational methods like molecular mechanics and more rigorous ab initio calculations can be used to explore the conformational landscape and identify low-energy, stable conformers. Studies on related piperidine derivatives have shown that removing conformational constraints can alter biological activity, highlighting the importance of understanding the molecule's preferred shapes. mdpi.com Dynamic NMR studies on a similar compound, 1-(4-nitrobenzoyl)piperazine, identified two distinct conformers resulting from restricted rotation around the amide bond.
Solvent Effects on Molecular Conformation and Electronic Properties
The surrounding solvent can significantly influence a molecule's conformation and electronic properties. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents. researchgate.net
For a polar molecule like this compound, increasing the polarity of the solvent is expected to have a notable impact. For instance, polar solvents can stabilize charge-separated states, potentially affecting the HOMO-LUMO gap and the dipole moment. Studies on similar compounds have shown that both the molecular structure and electronic properties, such as dipole moments and orbital energies, are sensitive to the dielectric constant of the solvent. researchgate.net These solvent effects are critical for understanding the molecule's behavior in different environments, from chemical reactions in various solvents to its interactions in a biological medium.
Role of 1 4 Nitrobenzoyl Piperidin 4 Amine As a Synthetic Intermediate and Chemical Probe
Utilization in the Synthesis of Complex Organic Molecules and Diverse Heterocycles
1-(4-Nitrobenzoyl)piperidin-4-amine serves as a crucial starting material for constructing elaborate molecular frameworks and a variety of nitrogen-containing heterocycles. The true synthetic potential is often unlocked after the chemical reduction of its nitro group to a primary amine, yielding 1-(4-aminobenzoyl)piperidin-4-amine. This transformation creates a diamine structure, opening pathways to numerous complex molecules.
One significant application is in the synthesis of fused N-heterocycles through reductive cyclization. nih.gov In this type of reaction, the newly formed aromatic amine can react intramolecularly with a suitable functional group. For instance, if the primary amine at the 4-position of the piperidine (B6355638) ring is first acylated or alkylated with a group containing a carbonyl or a similar electrophile, subsequent reduction of the nitro group can trigger a cyclization event to form complex bicyclic or polycyclic systems. nih.govmdpi.com Methodologies like iodine-catalyzed or metal-mediated (e.g., TiCl₃) reductive cyclizations of nitroarenes are well-established for creating benzimidazoles and indoles from appropriate precursors. nih.gov
Furthermore, the diamino derivative is an ideal monomer for creating macrocycles or other complex structures through controlled condensation reactions. The differential reactivity of the aromatic and aliphatic amines allows for selective functionalization, a key strategy in building sophisticated molecular architectures.
As a Precursor for Novel Piperidine-Containing Scaffolds in Medicinal Chemistry Research
The piperidine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. mdpi.comresearchgate.netmdpi.com The N-acyl-4-aminopiperidine framework, to which this compound belongs, is a recognized platform for the development of new therapeutic agents. nih.govnih.gov
The compound serves as a precursor for novel piperidine-containing scaffolds that have shown promise in various therapeutic areas. For example, derivatives of 4-aminopiperidine (B84694) have been synthesized and investigated as:
Antibacterial Agents: N-acyl-4-arylaminopiperidines have been designed as potential inhibitors of the FabI enzyme, which is crucial for bacterial fatty acid biosynthesis. nih.gov
N-Type Calcium Channel Blockers: By decorating both nitrogen atoms of the 4-aminopiperidine scaffold, researchers have developed potent antagonists for N-type calcium channels, which are active against neuropathic pain. nih.gov
Antiviral Compounds: The 4-aminopiperidine (4AP) scaffold has been identified as a potent inhibitor of Hepatitis C Virus (HCV) assembly. rsc.org
Aminoglycoside Mimetics: The cis-3,5-diamino-piperidine (DAP) scaffold, which shares structural similarities, mimics the 2-deoxystreptamine (B1221613) core of aminoglycoside antibiotics and acts as an inhibitor of bacterial translation. nih.gov
The synthetic utility of this compound in this context is clear. The nitro group can be readily reduced to an amine, which can then be further functionalized. Alternatively, the primary amine on the piperidine ring can be modified. This dual reactivity allows for the creation of large libraries of compounds for structure-activity relationship (SAR) studies.
| Scaffold/Derivative Class | Therapeutic Target/Application | Key Synthetic Strategy | Reference |
|---|---|---|---|
| N-Acyl-4-arylaminopiperidines | Antibacterial (FabI enzyme inhibition) | Knoevenagel-Doebner condensation/amide construction/amination sequence. | nih.gov |
| Decorated 4-Aminopiperidines | N-Type Calcium Channel Blockers (Pain) | Alkylation/acylation of both piperidine nitrogens. | nih.gov |
| 4-Aminopiperidine (4AP) Derivatives | Antiviral (HCV Assembly Inhibition) | Reductive amination and coupling with electrophiles. | rsc.org |
| cis-3,5-Diamino-piperidine (DAP) Mimetics | Antibacterial (Ribosomal RNA targeting) | Hydrogenation of substituted diaminopyridines. | nih.gov |
Applications in the Development of Targeted Chemical Probes and Building Blocks for Bioorthogonal Labeling
Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. chomixbio.comyoutube.comyoutube.com this compound is a promising candidate for developing targeted chemical probes and bioorthogonal labeling agents due to the unique properties of the nitroaromatic group.
The nitro group is known to be an effective quencher of fluorescence. nih.gov This property can be exploited to design "turn-on" fluorescent probes. A fluorescent dye can be attached to the primary amine of the piperidine ring, while the nitrobenzoyl moiety acts as a quencher, keeping the probe in a non-fluorescent "off" state. The targeted reduction of the nitro group by specific enzymes (e.g., nitroreductases found in hypoxic cancer cells) would eliminate the quenching effect, leading to a "turn-on" of fluorescence and allowing for targeted imaging. nih.govnih.gov
Furthermore, the reduced form, 1-(4-aminobenzoyl)piperidin-4-amine, provides an aromatic amine handle that can be used in subsequent bioorthogonal reactions. For instance, the amine can be converted into a diazonium salt for targeted labeling or used in other coupling chemistries. The development of such probes is crucial for imaging small molecules, tracking their distribution within cells, and studying biological processes in real-time. nih.gov A related compound, 1-(4-nitrobenzoyl)piperazine, has been specifically investigated for its potential as a bioorthogonal labeling agent and as a precursor for ¹⁸F-labeling in Positron Emission Tomography (PET) imaging. acs.org
Exploration in Advanced Materials Science as a Functional Monomer or Building Block
The bifunctional nature of 1-(4-aminobenzoyl)piperidin-4-amine (the reduced form of the title compound) makes it an attractive monomer for the synthesis of advanced polymers. The presence of both a reactive aromatic amine and an aliphatic amine allows it to be incorporated into polymer chains through polycondensation reactions.
This diamine monomer could be reacted with diacyl chlorides or dicarboxylic acids to form novel polyamides, or with dianhydrides to form polyimides. The incorporation of the rigid benzoylpiperidine unit into the polymer backbone would be expected to impart specific properties, such as:
Increased Thermal Stability: The aromatic and cyclic structures can enhance the glass transition temperature and thermal stability of the resulting polymer.
Modified Mechanical Properties: The rigid structure can increase the modulus and strength of the material.
Functionalizability: The piperidine nitrogen offers a site for post-polymerization modification, allowing for the tuning of properties like solubility or for the attachment of other functional groups.
Research into functional polymers has demonstrated the use of piperazine-based couplers to create azetidinium-functionalized polymers for various applications. researchgate.net Similarly, N-acryloylpiperidine has been used as a monomer in controlled radical polymerization to create well-defined block copolymers. rsc.org These examples highlight the utility of the piperidine motif in materials science, suggesting a promising role for this compound derivatives as building blocks for new functional materials.
Structure Activity Relationship Sar Methodologies Applied to 1 4 Nitrobenzoyl Piperidin 4 Amine and Its Analogs
Design Principles for Modulating Molecular Interactions through Structural Modifications of the 1-(4-Nitrobenzoyl)piperidin-4-amine Scaffold
The this compound scaffold presents three primary regions for structural modification to modulate molecular interactions: the benzoyl moiety, the piperidine (B6355638) core, and the 4-amino group. Design principles for modifying each of these components are based on established medicinal chemistry strategies and findings from related piperidine derivatives. mdpi.com
The Benzoyl Moiety: The 4-nitrobenzoyl group is a key feature, with the nitro group being a strong electron-withdrawing substituent. Modifications to this ring can significantly impact electronic properties, steric bulk, and the potential for hydrogen bonding or other interactions.
Position and Nature of Substituents: Moving the nitro group to the ortho or meta positions would alter the electronic distribution and steric profile of the entire molecule. Replacing the nitro group with other electron-withdrawing (e.g., cyano, trifluoromethyl) or electron-donating (e.g., methoxy, methyl) groups can fine-tune the electronic character of the benzoyl ring, which can be critical for interactions with specific target proteins. For instance, in a series of benzoylpiperidine analogs developed as 5-HT2A ligands, the presence and position of substituents on the benzoyl ring were found to be critical for receptor affinity and selectivity. mdpi.com
Bioisosteric Replacement: The entire phenyl ring can be replaced with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene) to explore different spatial arrangements and potential new interactions.
The Piperidine Core: The piperidine ring acts as a central scaffold, and its conformation and substitution patterns are vital for orienting the other functional groups correctly within a binding pocket. researchgate.net
Ring Substitution: Introducing substituents on the piperidine ring can influence its conformation (favoring either axial or equatorial positioning of other groups) and introduce new points of interaction.
Ring Conformation: The inherent chair conformation of the piperidine ring is a key structural feature. Modifications that alter this conformation, such as creating bridged piperazine (B1678402) derivatives, have been explored to understand the role of the linker's flexibility and geometry in biological activity. nih.gov
The 4-Amino Group: The primary amine at the 4-position is a critical functional group, likely involved in key hydrogen bonding or ionic interactions with a biological target.
Alkylation and Acylation: Converting the primary amine to a secondary or tertiary amine, or to an amide or sulfonamide, can drastically alter its hydrogen bonding capacity, basicity, and nucleophilicity. In the development of inhibitors for mycobacterial β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), N-acyl derivatives were found to be more active than N-phenyl derivatives, highlighting the importance of the amide linker. rsc.org
Extension and Cyclization: The amino group can serve as an attachment point for larger substituents or be incorporated into a new ring system, effectively "growing" the molecule to probe for additional binding interactions.
A study on 1-aryl-4-aminopiperidine analogues utilized a computational library design to systematically explore these modifications for drug discovery screening. nih.gov This approach demonstrates the power of combining synthetic chemistry with computational design to efficiently probe the SAR of the aminopiperidine scaffold.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For analogs of this compound, QSAR models can predict the activity of newly designed compounds, thereby prioritizing synthesis and testing efforts.
The development of a QSAR model typically involves the following steps:
Data Set Preparation: A series of analogs with a range of biological activities is compiled. The activities are often converted to a logarithmic scale (e.g., pIC50). nih.gov
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors. nih.govresearchgate.net
Model Generation: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Radial Basis Function Neural Networks (RBFNN) are used to build a mathematical model that correlates the descriptors with biological activity. researchgate.netnih.gov
Validation: The predictive power of the model is rigorously assessed using internal validation techniques (e.g., leave-one-out cross-validation) and external validation with a set of compounds not used in model generation. nih.govnih.gov
Several QSAR studies on piperidine and piperazine derivatives have been successfully conducted, demonstrating the utility of this approach. For example, a QSAR study on piperine (B192125) analogs as inhibitors of the NorA efflux pump in Staphylococcus aureus identified key descriptors like partial negative surface area and heat of formation that govern inhibitory activity. nih.gov Another study on piperidinopyridine and piperidinopyrimidine analogs targeting oxidosqualene cyclase used QSAR to gain insights into the structural features influencing inhibition. researchgate.net
The table below summarizes findings from representative QSAR studies on related heterocyclic scaffolds.
| Target | Model Type | Key Findings/Descriptors | Reference |
| S. aureus NorA Efflux Pump | GFA | Partial negative surface area, molecular shadow, and heat of formation were critical for activity. | nih.gov |
| δ Opioid Receptor | CoMFA/CoMSIA | Hydrogen bond and hydrophobic interactions were identified as major contributors to ligand-receptor binding. | researchgate.net |
| Antimalarial Activity | MLR/RBFNN | The energy of the highest occupied molecular orbital (HOMO) showed a high correlation with activity. | nih.gov |
| COX-2 Inhibition | MLR | A statistically significant model was developed to predict the inhibitory activity of novel compounds. | nih.gov |
These examples underscore how QSAR can be a powerful tool for understanding the SAR of this compound analogs and for guiding the design of new, more potent molecules.
Computational Docking Studies for Ligand-Receptor Interactions
Computational docking is a molecular modeling technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger molecule, typically a protein receptor. nih.gov For this compound and its analogs, docking studies can provide valuable insights into how these compounds bind to their biological targets at a molecular level, helping to rationalize observed SAR and guide further design. nih.gov
The docking process generally involves:
Preparation of Structures: High-resolution 3D structures of the protein target (often from X-ray crystallography or cryo-EM) and the ligand are prepared. nih.gov
Search Algorithm: A search algorithm explores various possible conformations and orientations of the ligand within the receptor's binding site. nih.gov
Scoring Function: A scoring function estimates the binding affinity for each generated pose, allowing them to be ranked. The top-ranked poses represent the most likely binding modes. nih.gov
Docking studies on structurally related piperidine and piperazine derivatives have successfully elucidated key ligand-receptor interactions. For instance, in a study of N-benzyl-piperidine derivatives as cholinesterase inhibitors, docking and molecular dynamics simulations revealed favorable interactions with key residues in both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), corroborating the in vitro enzymatic assay results. nih.gov Similarly, docking of piperidine/piperazine-based compounds to the sigma-1 receptor identified crucial amino acid interactions and helped to understand the binding mode of potent agonists. nih.govrsc.org
A hypothetical docking study of this compound into a target binding site might reveal the following interactions:
The 4-amino group forming a salt bridge or hydrogen bonds with acidic residues like aspartate or glutamate.
The carbonyl oxygen of the benzoyl group acting as a hydrogen bond acceptor.
The nitro group participating in polar interactions or hydrogen bonds.
The aromatic ring engaging in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
The table below illustrates the types of interactions that can be identified through docking studies, based on research on similar compounds.
| Compound Class | Target Receptor | Predicted Key Interactions | Reference |
| N-benzyl-piperidine derivatives | AChE/BuChE | Interactions with key residues in the active site. | nih.gov |
| Piperidine/piperazine-based compounds | Sigma-1 Receptor | Interactions with crucial amino acid residues elucidated by docking and molecular dynamics. | nih.govrsc.org |
| Ciprofloxacin-triazole hybrids | Topoisomerase II | Prediction of binding modes to understand antimicrobial activity. | nih.gov |
| Nitazene derivatives | μ-Opioid Receptor | Identification of stable binding modes and key hydrophobic and water-mediated interactions. | researchgate.net |
These studies demonstrate that molecular docking is an indispensable tool for visualizing and understanding the molecular basis of activity for compounds like this compound, providing a rational foundation for structure-based drug design.
Fragment-Based Drug Discovery (FBDD) Approaches Leveraging the Piperidine Amine Moiety
Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-complexity molecules (fragments) that bind to a biological target with low affinity. nih.govnih.gov These initial fragment hits are then optimized and grown into more potent, drug-like molecules. drugdiscoverychemistry.com The piperidine amine moiety, as found in this compound, represents an excellent starting point for FBDD campaigns due to its desirable physicochemical properties and its prevalence in known drugs. mdpi.comresearchgate.net
The FBDD process typically follows these steps:
Fragment Library Screening: A library of small molecules (typically with a molecular weight < 300 Da) is screened for binding to the target protein using biophysical techniques like NMR spectroscopy, X-ray crystallography, or surface plasmon resonance. nih.gov A fragment like 4-aminopiperidine (B84694) could be included in such a library.
Hit Validation and Characterization: The binding of the initial fragment hits is confirmed and characterized to ensure they bind to the desired site on the target.
Fragment Evolution: Once a fragment hit is validated, medicinal chemists use structure-guided methods to "grow" or "link" the fragment to increase its affinity and selectivity. youtube.com
Fragment Growing: The core fragment is elaborated by adding new functional groups that can form additional interactions with adjacent pockets on the protein surface. For example, the 4-amino group of a piperidine fragment could be derivatized to extend into a nearby hydrophobic pocket.
Fragment Linking: Two or more fragments that bind to adjacent sites on the protein can be chemically linked together to create a single, high-affinity molecule.
The piperidine heterocycle is considered a "dominant fragment" in drug discovery. researchgate.net Its 3D structure and ability to be readily functionalized make it a versatile scaffold. The 4-aminopiperidine core, in particular, offers a primary vector for growth (the amino group) and a secondary vector (the piperidine nitrogen), allowing for systematic exploration of the surrounding chemical space. nih.govacs.org FBDD campaigns have successfully led to the development of approved drugs, including those targeting challenging proteins like KRAS. nih.gov This highlights the potential of using a core structure like the piperidine amine as a foundation for building novel and effective therapeutic agents.
Emerging Research Areas and Future Outlook for 1 4 Nitrobenzoyl Piperidin 4 Amine
Integration with Artificial Intelligence and Machine Learning in Chemical Design and Prediction
The confluence of artificial intelligence (AI) and machine learning (ML) with chemistry is set to revolutionize the design and prediction of properties for novel derivatives of 1-(4-Nitrobenzoyl)piperidin-4-amine. While specific AI/ML studies on this exact molecule are still nascent, the broader trends in drug discovery and materials science provide a clear roadmap for its future.
Quantitative Structure-Activity Relationship (QSAR) models, a long-standing computational tool, are being significantly enhanced by machine learning. researchgate.net For piperidine-based compounds, ML-powered QSAR can predict the biological activity of newly designed derivatives with greater accuracy. nih.govnih.gov By analyzing the structural features of a library of this compound derivatives, ML models can identify key molecular descriptors that correlate with their bioactivity, thus guiding the synthesis of more potent and selective compounds. nih.gov
Furthermore, AI and ML are instrumental in predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new chemical entities. This predictive power allows for the early-stage filtering of compounds that are likely to fail in later stages of development, thereby saving significant time and resources. The integration of AI in predicting protein-ligand interactions and protein folding will also be crucial in understanding how derivatives of this compound interact with biological targets at a molecular level. rsc.org
The table below illustrates potential applications of AI/ML in the research of this compound derivatives.
| AI/ML Application | Description | Potential Impact on Research |
| Generative Models | Algorithms that create new molecular structures from scratch based on learned patterns. researchgate.net | Design of novel derivatives with tailored properties for specific biological targets. |
| Predictive QSAR | Machine learning models that predict the biological activity of compounds based on their chemical structure. nih.gov | Rapid screening of virtual libraries to prioritize synthesis of the most promising candidates. |
| ADMET Prediction | AI tools that forecast the pharmacokinetic and toxicological profiles of molecules. | Early identification and elimination of compounds with unfavorable drug-like properties. |
| Binding Affinity Prediction | Computational methods to estimate the binding energy between a ligand and a protein target. acs.org | Understanding the mechanism of action and optimizing the potency of new derivatives. |
Development of Novel Analytical and Characterization Protocols for Complex Derivatives
As the synthesis of more complex derivatives of this compound expands, the need for advanced analytical and characterization techniques becomes paramount. The structural complexity and potential for stereoisomerism in these derivatives demand sophisticated methods for their unambiguous identification and purification.
Advanced Mass Spectrometry (MS) Techniques: Soft ionization techniques, such as electrospray ionization (ESI), are crucial for analyzing non-covalent interactions and characterizing fragile molecules without significant fragmentation. frontiersin.org High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are essential for determining the elemental composition of novel derivatives. chemrxiv.org Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation by providing detailed fragmentation patterns, which can help differentiate between isomeric compounds. nih.govnih.govresearchgate.net The application of these advanced MS techniques will be critical in confirming the identity and purity of newly synthesized derivatives of this compound.
Novel Nuclear Magnetic Resonance (NMR) Techniques: While standard 1D and 2D NMR spectroscopy remain the cornerstone of structural elucidation, more advanced techniques are necessary for complex derivatives. The Nuclear Overhauser Effect (NOE) can reveal the spatial proximity of atoms, which is vital for determining the three-dimensional structure of molecules. diva-portal.org For complex spectra with overlapping signals, advanced 2D NMR techniques, such as ROESY, are effective tools for resolving structural details. researchgate.net The use of ¹⁹F NMR could also be a valuable tool for characterizing fluorinated derivatives, which are common in medicinal chemistry. mdpi.com These advanced NMR methods will be indispensable for the detailed structural analysis of intricate derivatives. mdpi.commdpi.com
Chiral Separation Methods: The 4-aminopiperidine (B84694) scaffold can be chiral, and its derivatives often exist as enantiomers or diastereomers, which can have significantly different biological activities. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used and effective technique for the separation of enantiomers. researchgate.netmdpi.comwvu.edu The development of new and more efficient chiral separation methods, including ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), will be crucial for the isolation and analysis of stereochemically pure derivatives. nih.gov
The following table summarizes novel analytical techniques applicable to the derivatives of this compound.
| Analytical Technique | Application | Significance for Derivative Characterization |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination. chemrxiv.org | Unambiguous confirmation of elemental composition. |
| Tandem Mass Spectrometry (MS/MS) | Structural elucidation through fragmentation analysis. nih.govnih.gov | Differentiation of isomeric structures. |
| 2D NMR Spectroscopy (e.g., ROESY) | Determination of three-dimensional structure. researchgate.net | Elucidation of complex stereochemistry. |
| Chiral HPLC/UPLC-MS/MS | Separation of enantiomers and diastereomers. researchgate.netnih.gov | Isolation and quantification of stereoisomers with distinct biological activities. |
Exploration of Unconventional Synthetic Pathways and Sustainable Methodologies
The synthesis of this compound and its derivatives is an area ripe for innovation, with a growing emphasis on unconventional and sustainable methodologies that offer greater efficiency, safety, and environmental compatibility.
Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the functionalization of piperidines under mild conditions. nih.govacs.orgescholarship.orgacs.orgscinapse.io This approach can be used to introduce a wide range of functional groups at various positions on the piperidine (B6355638) ring, offering new avenues for creating diverse libraries of derivatives. The use of light as a reagent aligns with the principles of green chemistry by reducing the need for harsh reagents and high temperatures.
Green Solvents and Catalysts: The use of environmentally benign solvents, such as deep eutectic solvents (DES), is gaining traction in the synthesis of piperidone derivatives. asianpubs.orgresearchgate.netscilit.com These solvents are often biodegradable, non-toxic, and can be recycled, making them a sustainable alternative to traditional organic solvents. The development of recyclable catalysts, such as those based on graphene oxide, also contributes to greener synthetic routes.
The table below highlights some of the unconventional and sustainable synthetic methodologies that could be applied to this compound.
| Synthetic Methodology | Description | Advantages for Synthesis |
| Photoredox Catalysis | Use of visible light to initiate chemical reactions. nih.govacs.org | Mild reaction conditions, high functional group tolerance. |
| Flow Chemistry | Performing reactions in a continuous stream rather than a batch. acs.orgeuropa.euresearchgate.net | Enhanced safety, better process control, and scalability. |
| Deep Eutectic Solvents | A new class of green solvents with tunable properties. asianpubs.orgresearchgate.net | Reduced environmental impact and potential for improved reaction rates. |
Broadening the Scope of Application Beyond Current Paradigms in Specialized Chemical Fields
While the primary focus of research on this compound has been in the realm of medicinal chemistry, its unique structural features suggest potential for a much broader range of applications in specialized chemical fields.
Neuroimaging Agents: The 4-aminopiperidine scaffold is a common feature in molecules targeting the central nervous system. The nitrobenzoyl group can be readily converted to an amino group, which can then be functionalized with various reporter moieties, including fluorophores or radioisotopes. This makes derivatives of this compound promising candidates for the development of novel probes for neuroimaging techniques such as positron emission tomography (PET). These probes could be designed to bind to specific receptors or transporters in the brain, enabling the visualization and study of neurological processes and diseases.
Enzyme Inhibitors and Probes: The versatile structure of this compound allows for the design of specific inhibitors for a wide range of enzymes. For example, derivatives have been explored as N-type calcium channel blockers for pain management. nih.gov The piperidine scaffold is also present in inhibitors of hepatitis C virus assembly. nih.gov By modifying the substituents on the piperidine and benzoyl moieties, it is possible to create highly selective inhibitors for various therapeutic targets. Furthermore, the introduction of reporter groups could transform these inhibitors into chemical probes for studying enzyme activity and localization within cells.
Materials Science: The aromatic nitro group and the piperidine ring can be functionalized to create monomers for the synthesis of novel polymers with tailored properties. These materials could find applications in areas such as electronics, optics, or as specialized coatings. The ability to precisely control the chemical structure of the monomer unit allows for fine-tuning of the resulting polymer's characteristics.
Bioconjugation and Chemical Biology: The primary amine on the piperidine ring provides a convenient handle for conjugation to biomolecules such as proteins, peptides, or nucleic acids. This opens up possibilities for using derivatives of this compound as tools in chemical biology to study biological processes or to develop targeted drug delivery systems. The chiral nature of the piperidine scaffold can also be exploited to create stereospecific interactions with biological macromolecules. doaj.orgresearchgate.net
The following table outlines potential new application areas for derivatives of this compound.
| Application Area | Potential Role of Derivatives | Key Structural Features |
| Neuroimaging | PET imaging agents for brain receptors. | Functionalizable amine for radiolabeling. |
| Enzyme Inhibition | Selective inhibitors for therapeutic targets. nih.gov | Tunable substituents for specific binding. |
| Materials Science | Monomers for specialty polymers. | Functionalizable aromatic and heterocyclic rings. |
| Chemical Biology | Probes for studying biological systems. | Bioconjugatable amine and chiral scaffold. doaj.org |
Q & A
Q. What are the common synthetic routes for 1-(4-Nitrobenzoyl)piperidin-4-amine?
The synthesis typically involves acylation of the piperidin-4-amine core with 4-nitrobenzoyl chloride. A two-step approach is often employed:
- Step 1 : Alkylation of piperidin-4-amine with a nitrobenzoyl halide under basic conditions (e.g., using NaH or K₂CO₃ in acetonitrile or ethanol) to form the nitrobenzoyl intermediate.
- Step 2 : Purification via column chromatography or recrystallization to isolate the product . Key considerations include controlling reaction temperature (0–25°C) to minimize side reactions like over-alkylation.
Q. How is reverse-phase HPLC optimized for purity analysis of this compound?
A validated method uses a C18 column (e.g., Newcrom R1) with a mobile phase of acetonitrile/water (70:30 v/v) containing 0.1% phosphoric acid. Detection at 254 nm ensures sensitivity for nitro groups. For MS compatibility, replace phosphoric acid with 0.1% formic acid. Retention times typically range 8–12 minutes, with a column temperature of 30°C .
Q. What spectroscopic techniques are critical for structural confirmation?
- ¹H/¹³C NMR : Key signals include the piperidine ring protons (δ 2.5–3.5 ppm) and nitrobenzoyl aromatic protons (δ 8.0–8.3 ppm).
- Mass Spectrometry (ESI+) : Look for [M+H]⁺ peaks matching the molecular weight (e.g., ~265 g/mol).
- IR Spectroscopy : Confirm the presence of carbonyl (C=O, ~1680 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups .
Advanced Research Questions
Q. How can conflicting NMR and MS data be resolved during characterization?
Discrepancies may arise from:
- Impurities : Use preparative HPLC to isolate pure fractions and re-analyze .
- Tautomerism/Stereochemistry : Perform X-ray crystallography (e.g., using SHELX for structure refinement) to resolve ambiguities in piperidine ring conformation .
- Ionization artifacts in MS : Compare ESI+ and MALDI-TOF spectra to rule out adduct formation .
Q. What strategies improve reaction yield in large-scale synthesis?
- Solvent Optimization : Replace ethanol with DMF to enhance solubility of nitrobenzoyl intermediates .
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics .
- Workup : Implement liquid-liquid extraction (e.g., ethyl acetate/water) to remove unreacted starting materials before crystallization .
Q. How is the compound’s stability assessed under varying storage conditions?
- Thermal Stability : Conduct accelerated degradation studies at 40–60°C for 4 weeks, monitoring purity via HPLC .
- Photostability : Expose samples to UV light (λ = 254 nm) and track nitro group reduction using UV-Vis spectroscopy (absorbance decay at 296 nm) .
- Humidity Sensitivity : Store samples in desiccators with silica gel and assess hygroscopicity via TGA .
Q. What computational methods predict biological target interactions?
- Molecular Docking : Use AutoDock Vina to model binding to targets like HDAC8 or opioid receptors, leveraging the nitrobenzoyl group’s electron-withdrawing properties for hydrogen bonding .
- MD Simulations : Simulate ligand-receptor dynamics (e.g., in GROMACS) to assess binding stability over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
